molecular formula C25H23N3O4 B10816504 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one

1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one

Cat. No.: B10816504
M. Wt: 429.5 g/mol
InChI Key: DTROJYFMWWELRY-UHFFFAOYSA-N
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Description

1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one is a complex organic compound with a molecular formula of C({25})H({23})N({3})O({4}).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the furoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Final coupling with the ethanone group: This step may involve a Friedel-Crafts acylation reaction to attach the ethanone group to the aromatic ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Formation of quinoline-2-carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted furoquinoline derivatives.

Scientific Research Applications

1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

    6-Methoxyfuro[2,3-b]quinoline derivatives: These compounds share the furoquinoline core and exhibit similar biological activities.

    Piperazine derivatives: Compounds with piperazine rings are known for their diverse pharmacological properties.

Uniqueness: 1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.5 g/mol

IUPAC Name

1-[4-[4-(6-methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl]phenyl]ethanone

InChI

InChI=1S/C25H23N3O4/c1-16(29)17-3-5-20(6-4-17)27-9-11-28(12-10-27)25(30)23-15-19-13-18-14-21(31-2)7-8-22(18)26-24(19)32-23/h3-8,13-15H,9-12H2,1-2H3

InChI Key

DTROJYFMWWELRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(O3)N=C5C=CC(=CC5=C4)OC

Origin of Product

United States

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